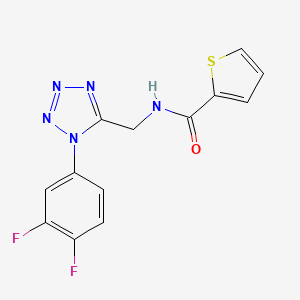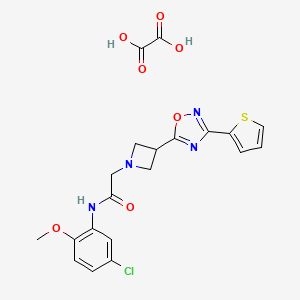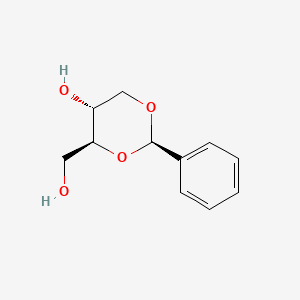
(2R,4S,5R)-4-(HYDROXYMETHYL)-2-PHENYL-1,3-DIOXAN-5-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,4S,5R)-4-(HYDROXYMETHYL)-2-PHENYL-1,3-DIOXAN-5-OL is a chemical compound with the molecular formula C11H14O4 and a molecular weight of 210.23 g/mol . It is also known by its IUPAC name, this compound . This compound is characterized by its dioxane ring structure, which is a six-membered ring containing two oxygen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(2R,4S,5R)-4-(HYDROXYMETHYL)-2-PHENYL-1,3-DIOXAN-5-OL can be synthesized from carbonyl compounds using 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst . A standard procedure involves the use of toluenesulfonic acid as a catalyst in refluxing toluene, allowing the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other methods include the use of trialkyl orthoformate and a catalytic amount of tetrabutylammonium tribromide in absolute alcohol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general principles of organic synthesis involving carbonyl compounds and diols, as mentioned above, can be scaled up for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,4S,5R)-4-(HYDROXYMETHYL)-2-PHENYL-1,3-DIOXAN-5-OL undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as KMnO4 and OsO4.
Reduction: Reduction can be achieved using reagents like NaBH4 and LiAlH4.
Substitution: It can undergo substitution reactions with nucleophiles such as RLi and RMgX.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or OsO4 in organic solvents.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Organolithium reagents (RLi) or Grignard reagents (RMgX) in anhydrous conditions.
Major Products Formed
Oxidation: The major products include carboxylic acids or ketones, depending on the specific conditions and reagents used.
Reduction: The major products are typically alcohols.
Substitution: The products vary based on the nucleophile used but generally include substituted dioxane derivatives.
Applications De Recherche Scientifique
Chemistry: It is used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (2R,4S,5R)-4-(HYDROXYMETHYL)-2-PHENYL-1,3-DIOXAN-5-OL involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the dioxane ring can interact with enzymes and receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dioxane-4-methanol, 5-hydroxy-2-methyl-: Similar structure but with a methyl group instead of a phenyl group.
1,3-Dioxane-4-methanol, 5-hydroxy-2-ethyl-: Similar structure but with an ethyl group instead of a phenyl group.
Uniqueness
(2R,4S,5R)-4-(HYDROXYMETHYL)-2-PHENYL-1,3-DIOXAN-5-OL is unique due to its phenyl group, which imparts distinct chemical and physical properties compared to its methyl and ethyl analogs. The phenyl group can participate in π-π interactions and other aromatic interactions, influencing the compound’s reactivity and biological activity.
Propriétés
IUPAC Name |
(2R,4S,5R)-4-(hydroxymethyl)-2-phenyl-1,3-dioxan-5-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c12-6-10-9(13)7-14-11(15-10)8-4-2-1-3-5-8/h1-5,9-13H,6-7H2/t9-,10+,11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUOMTMWCUMBRFX-OUAUKWLOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC(O1)C2=CC=CC=C2)CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](O[C@@H](O1)C2=CC=CC=C2)CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
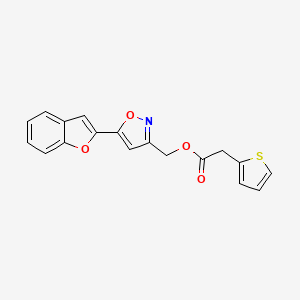

![[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 3,4,5-trimethoxybenzoate](/img/structure/B2420756.png)

![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(2-fluorophenyl)piperazine-1-carboxamide](/img/structure/B2420758.png)
![2-(4-chlorophenoxy)-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2420760.png)


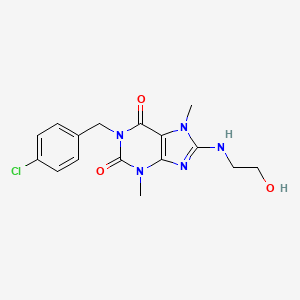
![(1R,2S)-2-[(3-acetylphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B2420769.png)
![3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2420770.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide](/img/structure/B2420772.png)
